Product packaging for Tolypodiol(Cat. No.:CAS No. 178948-67-9)

Tolypodiol

Cat. No.: B1214173
CAS No.: 178948-67-9
M. Wt: 456.6 g/mol
InChI Key: NQNQLGPYASRQND-KNFPFGBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolypodiol is a diterpenoid isolated from the terrestrial cyanobacterium Tolypothrix nodosa . This compound and its monoacetate derivative have demonstrated potent anti-inflammatory activity in the mouse ear edema assay, establishing its value in foundational pharmacological research . As a naturally sourced bioactive molecule, this compound serves as a critical tool for researchers studying inflammatory pathways and exploring potential therapeutic targets. It is presented here as a high-purity reagent for use in controlled laboratory environments. This product is labeled "For Research Use Only" (RUO) and is strictly not intended for use in diagnostic procedures, clinical applications, or human consumption. Researchers are responsible for ensuring their use of this product complies with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40O5 B1214173 Tolypodiol CAS No. 178948-67-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

178948-67-9

Molecular Formula

C28H40O5

Molecular Weight

456.6 g/mol

IUPAC Name

methyl (1R,2S,11S,14S,15R,16R,20S,21R)-16,21-dihydroxy-1,11,15,19,19-pentamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6-carboxylate

InChI

InChI=1S/C28H40O5/c1-25(2)11-10-22(30)28(5)20-9-12-27(4)21(26(20,3)15-18(29)23(25)28)14-17-13-16(24(31)32-6)7-8-19(17)33-27/h7-8,13,18,20-23,29-30H,9-12,14-15H2,1-6H3/t18-,20+,21+,22-,23+,26-,27+,28+/m1/s1

InChI Key

NQNQLGPYASRQND-KNFPFGBTSA-N

SMILES

CC1(CCC(C2(C1C(CC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)C(=O)OC)C)C)O)C)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@]([C@@H]1CC4=C(O2)C=CC(=C4)C(=O)OC)(C[C@H]([C@@H]5[C@@]3([C@@H](CCC5(C)C)O)C)O)C

Canonical SMILES

CC1(CCC(C2(C1C(CC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)C(=O)OC)C)C)O)C)O)C

Synonyms

tolypodiol

Origin of Product

United States

Natural Occurrence and Biotechnological Cultivation of Tolypodiol Producing Microorganisms

Identification and Classification of Tolypodiol-Producing Cyanobacterial Strains

Cyanobacteria are well-established producers of a wide array of biologically active natural products, including meroterpenoids like this compound. nih.gov

Brasilonema sp. HT-58-2 (formerly Tolypothrix nodosa) as a Primary Producer

The cyanobacterial strain HT-58-2 is recognized as a primary producer of this compound. nih.govmdpi.com This strain was initially classified under the genus Tolypothrix, specifically as Tolypothrix nodosa. mdpi.comresearchgate.net However, subsequent phylogenetic analysis, particularly using 16S rRNA sequencing, revealed that HT-58-2 is more closely aligned with the genus Brasilonema. nih.govmdpi.comresearchgate.netnih.gov The strain has since been reclassified as Brasilonema sp. HT-58-2. nih.govmdpi.com This cyanobacterium-microbial consortium is also known to produce other natural products, including tolyporphins and their analogues. mdpi.comresearchgate.net

Detection in Other Microbial Taxa with Similar Biosynthetic Gene Clusters

Research into the biosynthesis of this compound has led to the identification of the this compound biosynthetic gene cluster (BGC) in Brasilonema sp. HT-58-2. nih.govnih.govacs.org Bioinformatic analysis and homology searching have revealed similar BGCs not only in other cyanobacterial genomes but also in actinobacterial genomes. nih.govnih.govacs.orgresearcher.life This suggests that other microbes across different genera may possess the genetic machinery to synthesize meroterpenoids structurally similar to tolypodiols. nih.govnih.govacs.orgresearcher.life The presence of these similar BGCs in diverse bacterial groups indicates a potentially wider natural occurrence of this compound-like compounds. nih.govnih.govacs.orgresearcher.life

Isolation Methodologies from Microbial Cultures

The isolation of this compound from microbial cultures involves several steps, including extraction of the compound from the biomass and subsequent purification.

Extraction Protocols and Optimization Strategies

Extraction protocols for this compound typically involve using organic solvents to isolate the lipophilic natural products from the cyanobacterial biomass. For instance, a common approach involves the exhaustive extraction of freeze-dried cell mass using a solvent mixture such as 1:1 CH2Cl2:i-PrOH (dichloromethane:isopropanol). nih.govchemrxiv.org This process yields a crude extract containing this compound and other metabolites. nih.govchemrxiv.org

Optimization strategies for extraction can involve adapting protocols based on the specific characteristics of the cyanobacterial strain and the desired compound. biointerfaceresearch.com For example, methods like the potassium ethyl xanthogenate extraction have been adapted for environmental cyanobacteria to improve DNA extraction, highlighting the need for tailored approaches based on cell wall composition and the presence of protective sheaths or mucilage that can interfere with lysis and isolation. biointerfaceresearch.com While this example pertains to DNA, it illustrates the principle of optimizing extraction based on microbial characteristics. For this compound, optimizing solvent systems and extraction duration would be key considerations.

Chromatographic Purification Techniques for this compound Isolation

Following extraction, chromatographic techniques are employed to purify this compound from the crude extract. Various chromatographic methods can be utilized, often in a multi-step process, to separate this compound from other compounds present in the extract.

One approach involves using column chromatography with materials like C8 silica (B1680970) gel. chemrxiv.org Elution with a gradient of solvents, such as methanol (B129727) in water, allows for the separation of different compounds based on their polarity. chemrxiv.org Fractions collected during this process are then analyzed to identify those containing this compound. chemrxiv.org

High-performance liquid chromatography (HPLC) is another crucial technique for the purification and analysis of this compound. nih.govresearchgate.net Semi-preparative HPLC can be used for further purification of fractions obtained from initial column chromatography steps. nih.gov For example, purification has been performed using a semi-preparative column (e.g., Phenomenex Luna PFP(2)) with a methanol:water gradient containing a small percentage of formic acid. nih.gov This technique allows for the isolation of this compound and its analogues with high purity. nih.gov

Data from a purification step using semi-preparative HPLC on a Phenomenex Luna PFP(2) column (250 x 10 mm) with an 80%-100% methanol:water (0.1% formic acid) gradient over 30 minutes showed the elution of 6-oxo-tolypodiol and 1-oxo-tolypodiol at specific retention times. nih.gov

CompoundColumnGradientFlow RateRetention Time (min)Purity (%) (estimated by 1H NMR)
6-oxo-tolypodiolPhenomenex Luna PFP(2) 100A, 250x10mm80%-100% methanol:water (0.1% formic acid)Not specified18.593
1-oxo-tolypodiolPhenomenex Luna PFP(2) 100A, 250x10mm80%-100% methanol:water (0.1% formic acid)Not specified24.090

These chromatographic techniques, often used in combination, are essential for obtaining pure this compound samples for structural characterization and biological activity testing.

Biotechnological Cultivation Approaches for Enhanced this compound Production

Biotechnological cultivation approaches aim to optimize the growth of this compound-producing microorganisms and enhance the yield of the target compound. Cyanobacteria, being photosynthetic organisms, offer the advantage of growing on minimal nutrients with light as their energy source. nih.gov

Cultures of Brasilonema sp. HT-58-2 have been grown in standard media such as BG-11 (Nitrogen+). nih.gov Scaling up cultures to larger volumes (e.g., 20 L carboys) with aeration and continuous illumination is a common practice to increase biomass production. nih.gov The composition of the growth medium, including the nitrogen source, can influence the production of natural products in cyanobacteria. nih.govresearchgate.net For example, while related tolyporphin production, growth under nitrogen deprivation significantly increased their yield in HT-58-2. mdpi.comresearchgate.net This suggests that nutrient availability and stress conditions could potentially be manipulated to enhance this compound production as well.

Metabolic engineering and synthetic biology offer innovative approaches to increase terpenoid production in microbial systems. nih.gov While much of this work has focused on model organisms like E. coli and Saccharomyces cerevisiae, there is growing interest in using cyanobacteria as hosts for heterologous expression of natural product BGCs. nih.govrsc.org Anabaena sp. UTEX 2576 (or Anabaena sp. PCC 7120) has been successfully used as a heterologous host for expressing the this compound biosynthetic gene cluster from Brasilonema sp. HT-58-2, leading to the production of this compound and its analogues in this host. nih.govresearchgate.netrsc.org This demonstrates the potential of using engineered cyanobacteria for enhanced this compound production.

Further enhancements in biotechnological production could involve optimizing metabolic flux within the host organism to redirect resources towards this compound biosynthesis. nih.gov For compounds that are either volatile or hydrophobic, strategies for easy recovery from the culture medium can also be beneficial for large-scale production. nih.gov

Controlled Growth Conditions and Media Optimization

Controlled growth conditions are crucial for maximizing the production of secondary metabolites like this compound in cyanobacteria. Factors such as light intensity, temperature, and the composition of the growth medium significantly influence the metabolic activity and growth rate of these photosynthetic microorganisms.

Research on related cyanobacterial metabolites, such as tolyporphins produced by the HT-58-2 culture, has investigated the effects of various culture conditions, including essential nutrients and light environments, to determine optimal growth and biosynthetic rates. researchgate.net For instance, studies have shown that the production of tolyporphins is significantly increased in the absence of soluble nitrate (B79036) in the growth medium (e.g., using BG-11₀ medium compared to BG-11 which contains sodium nitrate). mdpi.comresearchgate.net This suggests that nutrient limitation, specifically nitrogen stress, can play a role in triggering the biosynthesis of certain secondary metabolites in cyanobacteria. While this specific finding relates to tolyporphins, it highlights the importance of nutrient composition in media optimization for secondary metabolite production in cyanobacteria, which could be relevant for this compound production as well, given its isolation from a related strain.

Standard growth media for cyanobacteria, such as BG-11 medium, are commonly used. nih.govmdpi.com The BG-11 medium with sodium nitrate (BG-11(Nit+)) typically contains components like NaNO₃, K₂HPO₄·3H₂O, and MgSO₄·7H₂O, among others. nih.gov Optimization of these media involves adjusting the concentrations of various components, including carbon and nitrogen sources, as the yield and properties of microbial products can be highly dependent on these factors. nih.gov For example, high carbon source content and limited nitrogen nutrition are generally accepted as conditions that can enhance the production of some bacterial exopolysaccharides. nih.gov

High-throughput screening methods are valuable for optimizing growth conditions and media composition. Droplet-based microfluidics, for instance, has been introduced as a tool for rapidly screening culture medium parameters to optimize the growth conditions of industrially relevant cyanobacteria. biorxiv.org This approach allows for efficient screening with low material input and reduced incubator space, addressing challenges associated with standard high-throughput methods for cyanobacteria, such as the requirement for controlled light exposure and extended cultivation periods. biorxiv.org

Scaling-Up Strategies for Research-Scale Production

Scaling up the cultivation of this compound-producing microorganisms from laboratory-scale to research-scale is a critical step to obtain sufficient biomass for extraction and purification of the compound. Initial laboratory cultures are often grown in smaller volumes, which are then gradually increased.

For the cultivation of the cyanobacterium HT-58-2, which produces this compound, cultures were scaled up over time to 20 L Pyrex carboys. nih.gov These larger cultures were maintained with aeration at a flow rate of 4–5 L/min and under continuous fluorescent illumination. nih.gov After a specific growth period, such as 45 days in the 20 L carboys, the cell material is harvested, for example, by filtration. nih.gov The harvested biomass is then typically processed further, such as by lyophilization (freeze-drying), before extraction of the desired compounds. nih.gov

Scaling up microbial production involves considerations beyond just increasing volume. Physical factors, such as heat transfer and mixing, become more critical at larger scales. santiago-lab.com Ensuring proper mixing, often requiring mechanically-driven overhead stirrers and potentially baffles in the reactor, is essential for maintaining homogeneity in the culture. santiago-lab.com Similarly, managing heat generated or consumed during the process is vital to prevent adverse effects on the microorganisms and product yield. santiago-lab.com

While the provided sources specifically detail the scaling up of HT-58-2 cultures to 20 L for obtaining biomass, scaling-up strategies in microbial production, in general, involve careful consideration of reactor design, aeration, mixing, and process control to maintain optimal growth conditions and product formation at a larger volume. Research in scaling up microbial processes for producing various compounds, such as polyhydroxyalkanoates, highlights the challenges and strategies involved in transitioning from laboratory to pilot scale and beyond. researcher.lifetudelft.nl

Cultivation ParameterResearch-Scale Approach (Example from HT-58-2)Notes
Culture VolumeScaled up to 20 LGradual increase from smaller volumes
Aeration4–5 L/min flow rate in 20 L carboysEnsures adequate gas exchange
IlluminationContinuous fluorescent illuminationEssential for photosynthetic growth
Growth PeriodApproximately 45 daysAllows for sufficient biomass accumulation
HarvestingFiltrationMethod for separating biomass from medium
Post-harvesting ProcessingLyophilizationPrepares biomass for extraction

This table summarizes some of the key parameters and approaches used in the research-scale cultivation of a this compound-producing cyanobacterium.

Advanced Chemical Characterization and Structural Elucidation of Tolypodiol and Analogues

Elucidation of Tolypodiol's Core Meroterpenoid Chemical Structure

This compound has been identified as a diterpenoid meroterpenoid with a complex polycyclic ether structure. nih.gov Its structure was initially elucidated through comprehensive spectroscopic and spectrometric analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.org The core structure features a 1,2,4-substituted benzene (B151609) ring, a methoxy (B1213986) functional group, and five methyl signals, as revealed by 1H NMR spectroscopy. nih.gov Retro-biosynthetic analysis suggests that this compound is biosynthesized from p-hydroxybenzoic acid and geranylgeranyl diphosphate (B83284) as key building blocks. nih.gov The molecular formula of this compound has been determined by HRESIMS, for example, as C28H40O5 based on the detection of a protonated molecule [M+H]+ with a calculated mass of 457.2949. nih.gov

Structural Characterization of Naturally Occurring this compound Analogues

Chemical investigation of the cyanobacterial strain HT-58-2 has also yielded several naturally occurring this compound analogues. mdpi.comacs.orgnih.gov These analogues exhibit structural variations from the parent compound, often involving differences in oxidation state or the presence of additional functional groups. hawaii.edu Their structures are primarily determined using spectroscopic and spectrometric methods. nih.govresearchgate.net

Identification of 6-oxo-tolypodiol and 1-oxo-tolypodiol

Two this compound analogues, 6-oxo-tolypodiol and 1-oxo-tolypodiol, have been isolated from the biomass of strain HT-58-2. researchgate.net Their structures were largely determined through spectroscopic and spectrometric experiments, including LC-MS and 1D and 2D NMR. nih.govresearchgate.net HRESIMS analysis of 6-oxo-tolypodiol determined its molecular formula to be C28H38O5, with a protonated molecule at m/z 455.2790 [M+H]+. nih.gov Similarly, the molecular formula of 1-oxo-tolypodiol was determined as C28H38O5 by HRESIMS, showing a protonated molecule at m/z 455.2788 [M+H]+. nih.gov Both analogues have a molecular formula that is 2 amu less than this compound, indicating an oxidation event. nih.gov Spectroscopic data revealed that 6-oxo-tolypodiol has a carbonyl group at the C-6 position, replacing the secondary alcohol found in this compound. nih.gov In 1-oxo-tolypodiol, the major difference is an oxidation at the C-1 position, converting the hydroxy group of this compound to a carbonyl. nih.gov

Characterization of 6-deoxy-tolypodiol and 11-hydroxythis compound

Two other this compound analogues, 6-deoxy-tolypodiol and 11-hydroxythis compound, have also been found in extracts from the HT-58-2 culture. mdpi.comnih.govresearchgate.net The structures and absolute configurations of these analogues were elucidated by spectroscopic and spectrometric analysis. acs.orgnih.gov HRESIMS of 6-deoxy-tolypodiol showed a protonated molecule at m/z 441.3000 [M+H]+, establishing a neutral molecular formula of C28H40O4. nih.gov Spectroscopic analysis indicated the absence of a hydroxy group at C-6 compared to this compound. nih.gov For 11-hydroxythis compound, HRESIMS produced a protonated molecule at m/z 473.2895 [M+H]+, corresponding to a molecular formula of C28H40O6. nih.gov The presence of an additional hydroxy group at C-11 was evident from the 1H NMR spectrum. nih.gov

Here is a table summarizing the molecular formulas and [M+H]+ HRESIMS data for this compound and some of its naturally occurring analogues:

CompoundMolecular FormulaHRESIMS [M+H]+ (observed)HRESIMS [M+H]+ (calculated)
This compoundC28H40O5457.2940 nih.gov457.2949 nih.gov
6-oxo-tolypodiolC28H38O5455.2790 nih.gov455.2792 nih.gov
1-oxo-tolypodiolC28H38O5455.2788 nih.gov455.2792 nih.gov
6-deoxy-tolypodiolC28H40O4441.3000 nih.gov441.2999 nih.gov
11-hydroxythis compoundC28H40O6473.2895 nih.gov473.2898 nih.gov

Spectroscopic and Spectrometric Methodologies in Structural Assignment (e.g., LC-MS, 1D/2D NMR, HRESIMS)

The structural elucidation of this compound and its analogues relies heavily on a combination of spectroscopic and spectrometric techniques. LC-MS (Liquid Chromatography-Mass Spectrometry) and HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) are routinely used to determine the molecular formulas and masses of these compounds. nih.govresearchgate.netresearchgate.netrsc.org HRESIMS provides accurate mass measurements, allowing for the determination of elemental composition. nih.gov

NMR spectroscopy, including 1D (1H and 13C NMR) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY or ROESY), is crucial for assigning the positions of atoms and determining the connectivity and relative stereochemistry within the molecules. nih.govresearchgate.netresearchgate.netrsc.orgacs.org For instance, 1D and 2D NMR spectra were instrumental in determining the planar structures of 6-oxo-tolypodiol and 1-oxo-tolypodiol. nih.gov Analysis of coupling constants in 1H NMR spectra provides information about the relative orientation of protons and thus the stereochemistry of chiral centers. nih.gov 2D-NOESY or ROESY correlations are particularly valuable for determining the relative stereochemistry by identifying protons that are spatially close to each other. nih.gov

NMR spectra for this compound and its hydrolysis products have been recorded on high-field spectrometers, such as Bruker 700 MHz and Varian Unity Inova 500 MHz instruments. nih.gov CDCl3 is commonly used as the NMR solvent. nih.gov

Techniques for Absolute Configuration Determination

Determining the absolute configuration of this compound and its analogues is essential for a complete structural characterization. This is typically achieved through techniques such as Electronic Circular Dichroism (ECD) spectroscopy. acs.orgnih.gov Experimental ECD spectra are compared with predicted ECD spectra calculated using computational methods, such as Time-Dependent Density Functional Theory (TDDFT), for different possible stereoisomers. nih.gov This comparison allows for the assignment of the absolute configuration. For example, the absolute configurations of 6-deoxy-tolypodiol and 11-hydroxythis compound were determined through ECD spectroscopy. nih.gov The negative Cotton effect observed around 265 nm in the ECD spectra of 6-oxo-tolypodiol and 1-oxo-tolypodiol suggests they share the same absolute configuration as this compound. nih.gov X-ray diffraction crystallography can also be used to determine absolute configuration when suitable crystals are obtained. acs.org

Chemical and Chemoenzymatic Synthesis of this compound Derivatives for Research Applications

Chemical synthesis has been employed to prepare derivatives of this compound for research purposes. A monoacetate derivative of this compound was synthesized chemically. mdpi.com The synthesis of this compound itself involves a biosynthetic pathway that has been investigated through genetic studies. evitachem.com

Chemoenzymatic approaches are also relevant to studying this compound and its biosynthesis. For example, enzymatic assays have been performed using a methyltransferase (TylH) from the this compound biosynthetic gene cluster. researchgate.net These assays involved incubating purified TylH with desmethylthis compound (obtained from hydrolysis of this compound) and S-adenosyl methionine (SAM) to study the methylation step in the biosynthetic pathway. researchgate.net This demonstrates the use of enzymatic methods in conjunction with chemical compounds (like desmethylthis compound) to understand and potentially manipulate the synthesis of this compound and its derivatives. Heterologous expression of the this compound biosynthetic gene cluster in organisms like Anabaena sp. has also been successful, leading to the production of this compound and some of its analogues, which is a form of biotechnology relevant to obtaining these compounds for research. nih.govresearchgate.netrsc.org

Identification and Annotation of the this compound Biosynthetic Gene Cluster (BGC)

The this compound biosynthetic gene cluster (BGC) has been identified in the cyanobacterium Brasilonema sp. HT-58-2 (formerly Tolypothrix nodosa). nih.govosti.govnih.govacs.orgresearcher.lifeacs.orgresearchgate.net This cluster is approximately 17 kbp in size and contains 15 genes believed to be involved in this compound biosynthesis. osti.govmdpi.com The identification of this BGC was achieved through an integrated approach that included genome sequencing, bioinformatics analysis, and heterologous expression. nih.govnih.govacs.orgacs.orgresearchgate.net A retrobiosynthetic analysis of this compound predicted its synthesis from p-hydroxybenzoic acid and geranylgeranyl diphosphate as key building blocks. nih.gov

Genome Mining and Bioinformatics Tools for BGC Discovery

Genome mining plays a crucial role in identifying BGCs for natural products, especially in organisms like cyanobacteria where linking BGCs to compounds has historically lagged behind other bacterial genera. nih.govacs.orgresearcher.lifeacs.orgresearchgate.netresearchgate.net Bioinformatics tools are essential for annotating genomes and identifying potential BGCs. osti.govmdpi.comoup.commdpi.com For fungal BGC discovery, tools like antiSMASH, DeepBGC, and TOUCAN are widely used. oup.comoup.comnih.gov These tools utilize algorithms such as hidden Markov models (HMMs) and Pfam domains to identify gene clusters. mdpi.comresearchgate.net The quality of genome assembly and the expertise of researchers also influence the success of BGC identification. mdpi.com In the case of this compound, bioinformatics tools were employed to annotate the genome of Brasilonema sp. HT-58-2 and identify the putative this compound BGC. osti.govmdpi.com

Comparative Genomics of this compound-Related Biosynthetic Pathways

Comparative genomics can reveal similar BGCs in other organisms, suggesting the potential for the production of structurally related meroterpenoids. nih.govresearcher.lifeacs.orgresearchgate.netresearchgate.net Similar BGCs to the this compound cluster have been identified in both cyanobacterial and actinobacterial genomes. nih.govresearcher.lifeacs.orgresearchgate.netresearchgate.net This suggests that meroterpenoids similar to this compound may be synthesized by other microbes. nih.govresearcher.lifeacs.orgresearchgate.netresearchgate.net Comparative analysis of meroterpenoid BGCs in phylogenetically distinct fungi has also revealed homologous gene clusters encoding similar enzyme sets, including polyketide synthase (PKS), prenyltransferase (PT), terpenoid cyclase (TC), and tailoring enzymes. nih.gov These studies highlight the conserved enzymatic logic in meroterpenoid biosynthesis across different organisms.

Enzymatic Mechanisms and Steps in this compound Biosynthesis

The biosynthesis of this compound involves the convergence of isoprenoid and non-isoprenoid pathways, catalyzed by a series of specific enzymes encoded within the BGC.

Isoprenoid Precursor Pathways (e.g., Methylerythritol Phosphate (B84403) (MEP) Pathway)

Terpenoids, including the diterpenoid portion of this compound, are derived from C5 isoprene (B109036) units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). kegg.jp In cyanobacteria, the biosynthesis of these precursors primarily occurs via the methylerythritol phosphate (MEP) pathway. mdpi.comfrontiersin.orgpnas.orgnih.govacs.orgnih.gov The MEP pathway is localized in plastids in plants and is responsible for the formation of diterpenes, among other terpenoids. frontiersin.orgpnas.orgnih.govacs.org Genes encoding enzymes involved in the MEP pathway have been annotated throughout the genome of Brasilonema sp. HT-58-2, and some are found within the putative this compound BGC. mdpi.comnih.gov The MEP pathway ultimately leads to the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is a key building block for this compound. nih.govkegg.jpfrontiersin.orgnih.govnih.gov

Diterpene Synthase Catalysis in Meroterpenoid Core Formation

Diterpene synthases (also known as terpene cyclases) are crucial enzymes that catalyze the cyclization of GGPP to form the diverse array of diterpene scaffolds. oup.combeilstein-journals.org In meroterpenoid biosynthesis, a terpene cyclase is involved in forming the terpenoid core which is then merged with a non-terpenoid moiety. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org The this compound BGC contains a gene encoding TylF, which is a putative terpene cyclase. nih.gov Evidence suggests that TylF is a founding member of a new family of bacterial terpene cyclases with similarity to fungal terpene cyclases. nih.gov Meroterpenoid BGCs encoding TylF-like proteins are found in various bacterial genomes. nih.gov

Post-Cyclization Tailoring Enzymes and Functionalization Reactions (e.g., Methyltransferases, Cytochrome P450 Monooxygenases)

Following the formation of the core structure by terpene cyclase, tailoring enzymes modify the scaffold to yield the final complex natural product. nih.govnih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.orgrsc.orgnih.govacs.org These enzymes include oxidases, hydroxylases, methyltransferases, cytochrome P450 monooxygenases, and epimerases. researchgate.net In this compound biosynthesis, a methyltransferase, TylH, has been characterized and shown to be responsible for converting a carboxylic acid to a methyl ester, likely as one of the final steps in the pathway. nih.govevitachem.com In vitro enzymatic assays confirmed that purified TylH converts desmethylthis compound to this compound. nih.gov Cytochrome P450 monooxygenases are also common tailoring enzymes in meroterpenoid biosynthesis, catalyzing diverse oxidative reactions, including hydroxylation and C-C bond formation, contributing significantly to structural diversity. beilstein-journals.orgrsc.orgacs.orguniprot.orgebi.ac.ukacs.org While specific P450s directly involved in this compound biosynthesis are not explicitly detailed in the provided snippets beyond general roles in meroterpenoid pathways, their prevalence suggests potential involvement in modifying the this compound scaffold. Alpha-ketoglutarate-dependent non-heme iron oxygenases also represent a large superfamily of tailoring enzymes in meroterpenoid biosynthesis, catalyzing various reactions like hydroxylation, desaturation, and ring rearrangements. nih.govacs.org

Investigation of Non-Canonical Enzymatic Transformations in this compound Pathway

The biosynthesis of natural products often involves non-canonical enzymatic transformations that lead to unique structural features. rsc.org While specific non-canonical enzymatic transformations within the this compound pathway are still under investigation, research into bacterial terpenoid biosynthesis, including meroterpenoids, highlights the role of tailoring enzymes that catalyze unusual reactions. rsc.org These can include oxidative rearrangements, cyclizations, and functionalization by enzymes with unprecedented catalytic activities. rsc.org For instance, a methyltransferase, TylH, found in the this compound BGC, has been shown to be responsible for converting a carboxylic acid to a methyl ester, likely as one of the final steps in the pathway. chemrxiv.orgnih.gov Another enzyme, TylF, is identified as the founding member of a new family of bacterial terpene cyclases with similarity to fungal terpene cyclases, suggesting a potentially non-canonical cyclization mechanism. nih.gov

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression is a key strategy for confirming the function of BGCs and for producing natural products in tractable host organisms. chemrxiv.orgnih.govresearcher.life Due to challenges in genetically manipulating the native producer Brasilonema sp. HT-58-2, which is a non-axenic and filamentous culture, heterologous expression has been employed to validate the this compound BGC. chemrxiv.orgresearchgate.netnih.govmdpi.com

Selection and Engineering of Cyanobacterial Chassis Organisms (e.g., Anabaena sp. PCC 7120)

Anabaena sp. PCC 7120 (also referred to as Nostoc PCC 7120 or Anabaena 7120) has emerged as a promising and effective cyanobacterial chassis for the heterologous production of cyanobacterial natural products. chemrxiv.orgresearchgate.netresearchgate.netnih.govrsc.orgnih.govresearchgate.netacs.org It is a well-established model organism with a relatively fast doubling time and has been used to study various cyanobacterial biological processes. rsc.org Anabaena 7120 has been successfully utilized for the heterologous expression of complex BGCs, including the 21-kb BGC for this compound and its analogs. rsc.orgnih.gov Its genome contains several native natural product BGCs and a promiscuous phosphopantetheinyl transferase (PPTase) capable of activating carrier proteins involved in polyketide and nonribosomal peptide synthesis, which can be beneficial for expressing hybrid pathways like meroterpenoids. rsc.orgnih.gov

Engineering of Anabaena sp. PCC 7120 for heterologous expression involves introducing the this compound BGC into the host. nih.gov This has been achieved by cloning the BGC into plasmids, such as pPJAV550, after codon optimization for expression in Anabaena. nih.gov The transfer of these plasmids into Anabaena can be performed through methods like triparental mating with Escherichia coli. nih.govnih.gov

Optimization of Genetic Elements and Promoters for Pathway Expression

Optimization of genetic elements, including promoters and ribosome-binding sites, is crucial for enhancing the expression of heterologous biosynthetic pathways in chassis organisms. nih.govgoogle.com For the heterologous expression of the this compound BGC in Anabaena sp. PCC 7120, different versions of the BGC have been cloned, including one with the native promoter and another under the control of a strong constitutive promoter like PpetE. nih.gov

Metabolic Engineering Approaches for Enhanced this compound Production in Research

Metabolic engineering aims to optimize cellular metabolism to enhance the production of desired compounds. mdpi.comresearcher.lifenih.gov For this compound production in research settings, metabolic engineering approaches in cyanobacteria like Anabaena sp. PCC 7120 can involve strategies to improve precursor availability, optimize cofactor supply, and regulate metabolic flux towards the this compound biosynthetic pathway. nih.gov

Enhancing the supply of precursors like geranylgeranyl diphosphate, derived from the MEP pathway, is a potential metabolic engineering target. mdpi.commdpi.com While specific studies detailing enhanced this compound production through MEP pathway engineering in Anabaena are not explicitly provided, research in other cyanobacteria has shown that overexpression of key MEP pathway enzymes, such as DXS, can increase terpenoid production. mdpi.com

More broadly, systems biology-driven metabolic engineering, although still largely unexplored for cyanobacterial natural product heterologous production, holds potential for optimizing production efficiency. rsc.orgnih.gov This could involve computational simulations and genetic designs to refine metabolic pathways. rsc.orgnih.gov Advances in genome-editing technologies like CRISPR-Cas9 in cyanobacteria also offer tools for precise metabolic rewiring and multi-gene editing to enhance production. nih.gov

Research findings indicate the successful heterologous expression of the this compound BGC in Anabaena sp. PCC 7120, confirming the genetic basis for this compound biosynthesis and opening avenues for further metabolic engineering to improve yields. chemrxiv.orgresearchgate.netnih.govrsc.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound177341
1-oxo-tolypodiol171990340
p-hydroxybenzoic acid107
Geranylgeranyl diphosphate5280673
Isopentenyl diphosphate644090
Dimethylallyl diphosphate644089
Geranyl diphosphate164561
Farnesyl diphosphate5281076
Methylerythritol-4-phosphate162110

This compound, a meroterpenoid natural product, has garnered scientific interest due to its reported anti-inflammatory properties. nih.govmdpi.com Originally isolated from the cyanobacterium Tolypothrix nodosa, which has since been reclassified as Brasilonema sp. HT-58-2, research efforts have focused on deciphering its biosynthetic pathway and developing strategies for its production through genetic engineering. nih.govchemrxiv.orgresearchgate.netresearchgate.netnih.gov

Biosynthetic Pathways and Genetic Engineering for Tolypodiol Production

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression in amenable host organisms is a valuable approach for validating the function of BGCs and producing natural products, particularly when the native producer is challenging to cultivate or manipulate genetically. chemrxiv.orgnih.govresearcher.life Brasilonema sp. HT-58-2, the original source of this compound, presents difficulties for genetic manipulation due to its non-axenic and filamentous nature, making heterologous expression a preferred strategy for studying the this compound BGC. chemrxiv.orgresearchgate.netnih.govmdpi.com

Selection and Engineering of Cyanobacterial Chassis Organisms (e.g., Anabaena sp. PCC 7120)

Anabaena sp. PCC 7120 (also known as Nostoc PCC 7120 or Anabaena 7120) has emerged as a robust and effective cyanobacterial chassis for the heterologous production of cyanobacterial natural products. chemrxiv.orgresearchgate.netresearchgate.netnih.govrsc.orgnih.govresearchgate.netacs.org This filamentous freshwater cyanobacterium is a well-characterized model organism with a manageable growth rate, making it suitable for genetic studies and expression of foreign pathways. rsc.org Anabaena 7120 has demonstrated its capability to heterologously express complex BGCs, including the 21-kb BGC responsible for the biosynthesis of this compound and its analogs. rsc.orgnih.gov The suitability of Anabaena 7120 is further supported by the presence of native natural product BGCs and a versatile phosphopantetheinyl transferase (PPTase) within its genome, which can activate carrier proteins involved in the biosynthesis of polyketides and nonribosomal peptides, relevant for meroterpenoid production. rsc.orgnih.gov

Engineering of Anabaena sp. PCC 7120 for this compound production involves the introduction of the this compound BGC. nih.gov This is typically achieved by cloning the BGC into suitable plasmids, such as pPJAV550, following codon optimization to ensure efficient expression in the Anabaena host. nih.gov The transfer of these recombinant plasmids into Anabaena can be facilitated by methods like triparental mating, often utilizing Escherichia coli as an intermediary. nih.govnih.gov

Optimization of Genetic Elements and Promoters for Pathway Expression

Optimizing the expression of heterologous biosynthetic pathways requires careful consideration of genetic elements, including promoters and ribosome-binding sites. nih.govgoogle.com For the heterologous expression of the this compound BGC in Anabaena sp. PCC 7120, researchers have explored different expression strategies, including using the native BGC promoter or placing the BGC under the control of strong constitutive promoters like PpetE. nih.gov

Metabolic Engineering Approaches for Enhanced this compound Production in Research

Metabolic engineering strategies aim to manipulate cellular pathways to increase the production of target compounds. mdpi.comresearcher.lifenih.gov In the context of this compound production using research strains of cyanobacteria like Anabaena sp. PCC 7120, metabolic engineering can focus on enhancing the availability of precursors, optimizing cofactor balance, and directing metabolic flux towards the this compound biosynthetic route. nih.gov

Increasing the supply of key precursors, such as geranylgeranyl diphosphate from the MEP pathway, represents a potential metabolic engineering target. mdpi.commdpi.com While specific studies detailing enhanced this compound production through MEP pathway engineering in Anabaena were not prominently featured in the provided information, research in other cyanobacteria has demonstrated that overexpression of bottleneck enzymes in the MEP pathway, such as DXS, can lead to increased terpenoid production. mdpi.com

Furthermore, the nascent field of systems biology-driven metabolic engineering, though not yet extensively applied to the heterologous production of cyanobacterial natural products, offers promising avenues for optimizing production efficiency. rsc.orgnih.gov This involves utilizing computational modeling and rational genetic design to refine metabolic networks. rsc.orgnih.gov The development of advanced genome-editing tools, such as CRISPR-Cas9, in cyanobacteria also provides powerful capabilities for precise metabolic rewiring and multiplexed gene editing to improve this compound yields. nih.gov

The successful heterologous expression of the this compound BGC in Anabaena sp. PCC 7120 has validated the genetic basis of its biosynthesis and established a platform for future metabolic engineering efforts aimed at increasing production levels for research and potential applications. chemrxiv.orgresearchgate.netnih.govrsc.org

Mechanistic Investigations of Tolypodiol S Biological Activities

Anti-inflammatory Activity: In Vitro and In Vivo Mechanistic Models

The anti-inflammatory potential of tolypodiol has been demonstrated in both in vitro and in vivo models. This compound previously showed anti-inflammatory activity in a mouse ear edema assay. nih.govnih.gov This in vivo activity was reported to be similar to that of hydrocortisone.

In addition to studies on the isolated compound, investigations using extracts from Tolypothrix strains known to produce this compound have also provided insights into anti-inflammatory effects. Non-polar extracts from these strains have shown anti-inflammatory activity in the LPS-stimulated macrophage model using the RAW264.7 cell line. nih.gov These extracts were found to modulate key inflammatory and antioxidant pathways. nih.gov

Modulation of Inflammatory Mediators (e.g., Thromboxane (B8750289) B2, Superoxide (B77818) Anion Generation)

Specific mechanistic studies have explored the modulation of key inflammatory mediators by this compound and its analogues. While this compound itself demonstrated anti-inflammatory activity in the mouse ear edema assay, an analogue, 11-hydroxythis compound (compound 2), showed a more appreciable effect in reducing the generation of certain inflammatory mediators in an in vitro model. nih.gov

In studies using Escherichia coli lipopolysaccharide (LPS)-activated rat neonatal microglia, 11-hydroxythis compound (compound 2) significantly reduced the in vitro generation of thromboxane B2 (TXB2) and superoxide anion (O2-). nih.gov This effect was observed to a greater degree than with this compound or another analogue, 6-deoxythis compound (compound 1). nih.gov Notably, 11-hydroxythis compound (compound 2) was found to be more potent than acetylsalicylic acid (aspirin) in reducing TXB2 and O2- generation in this microglia assay. nih.gov Modulation of TXB2 and O2- generation has been suggested as a potential therapeutic strategy for neuroinflammatory conditions where microglial activation plays a role. nih.gov

The following table summarizes the in vitro effects of this compound and its analogues on TXB2 and O2- generation in LPS-activated rat neonatal microglia:

CompoundEffect on Thromboxane B2 (TXB2) GenerationEffect on Superoxide Anion (O2-) GenerationNotes
This compoundReduced to some degreeReduced to some degreeLess appreciable effect than Compound 2 nih.gov
6-Deoxythis compound (1)Reduced to some degreeReduced to some degreeLess appreciable effect than Compound 2 nih.gov
11-Hydroxythis compound (2)Reduced to an appreciable degreeReduced to an appreciable degreeMore potent than aspirin (B1665792) nih.gov
Acetylsalicylic acid (Aspirin)Less potent than Compound 2Less potent than Compound 2Used as a reference compound nih.gov

Studies on non-polar extracts from Tolypothrix strains have also investigated the modulation of pro-inflammatory cytokines. These extracts reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW264.7 cells in a dose-dependent manner. nih.gov

The table below presents data on the reduction of IL-6 and TNF-α levels by non-polar Tolypothrix extracts in LPS-stimulated RAW264.7 cells:

Extract Concentration (µg/mL)Effect on IL-6 ProductionEffect on TNF-α Production
50ReducedReduced
100ReducedReduced
200ReducedReduced
LPS-stimulated controlHighHigh
LPS-unstimulated controlLowLow

Note: Data are qualitative based on snippet descriptions indicating dose-dependent reduction. Specific quantitative values were not consistently available across all snippets for direct comparison in this format.

Cellular Pathway Interrogations in Macrophage Models (e.g., LPS-stimulated RAW264.7 cells)

The LPS-stimulated RAW264.7 macrophage cell line is a widely utilized in vitro model for investigating inflammatory processes and evaluating potential anti-inflammatory agents. nih.gov Studies using non-polar extracts from Tolypothrix strains in this model have indicated that these extracts exert their anti-inflammatory effects by modulating key inflammatory and antioxidant pathways. nih.gov The reduction of pro-inflammatory cytokines such as IL-6 and TNF-α in these cells by the extracts highlights their impact on cellular inflammatory responses. nih.gov

While the snippets confirm the use of RAW264.7 cells in studying the anti-inflammatory effects of Tolypothrix extracts containing this compound, detailed mechanistic interrogations specifically linking this compound itself to the modulation of specific intracellular pathways like NF-κB or MAPK in this model are not explicitly detailed within the provided search results. However, the observed reduction in pro-inflammatory cytokine production in this model suggests an influence on the signaling cascades that regulate the expression of these mediators. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound influence its biological activity. The isolation and characterization of this compound and its naturally occurring analogues, 6-deoxythis compound (compound 1) and 11-hydroxythis compound (compound 2), have allowed for initial SAR explorations within this class of meroterpenoids. nih.gov

Comparison of the anti-inflammatory activities of this compound, 6-deoxythis compound, and 11-hydroxythis compound in different assay systems reveals insights into the structural features important for activity. While this compound demonstrated anti-inflammatory activity in the mouse ear edema assay, 11-hydroxythis compound (compound 2) showed a more pronounced effect in reducing TXB2 and O2- generation in LPS-activated rat neonatal microglia compared to this compound and 6-deoxythis compound (compound 1). nih.gov This suggests that the presence and position of hydroxyl groups, such as the hydroxyl group at the 11 position in 11-hydroxythis compound, may play a significant role in modulating specific inflammatory mediators in certain cellular contexts. nih.gov The differing activities observed in the in vivo mouse ear edema model versus the in vitro microglia assay also highlight that SAR can be context-dependent, varying with the biological system used. nih.gov

The identification of these analogues in both the original cyanobacterial producer (Brasilonema sp. HT-58-2) and heterologous expression systems further supports their relevance for SAR studies and the investigation of this compound biosynthesis.

Exploration of Other Biological Modulations and their Mechanistic Basis

Beyond anti-inflammatory activity, cyanobacterial metabolites, including those from the genus Tolypothrix, are known to exhibit a diverse array of other biological activities. nih.gov These include potential anticancer, antioxidant, antimicrobial (antibacterial, antifungal, antialgal), and antiviral properties. nih.gov this compound, as a meroterpenoid from cyanobacteria, is part of this chemically diverse group with potential for various applications. nih.govnih.gov

While the broad spectrum of activities associated with cyanobacterial natural products is well-documented, specific detailed mechanistic studies on this compound concerning these other biological modulations are limited in the provided search results. General mechanisms observed for other cyanobacterial compounds in areas like anticancer or antiviral activity include the induction of apoptosis, enzyme inhibition, and interference with microbial processes. However, the precise mechanisms by which this compound might exert effects in these areas require further dedicated investigation. The potential for this compound and its analogues to possess these varied bioactivities underscores the importance of continued research into their mechanistic basis.

Ecological and Evolutionary Significance of Tolypodiol Production

Role of Tolypodiol in Cyanobacterial Chemical Ecology and Interspecies Interactions

Cyanobacteria inhabit diverse environments and produce a wide array of secondary metabolites, which are thought to contribute to their adaptation and success in these ecological niches. researchgate.net These metabolites can act as allelochemicals, mediating interactions with competing microbes and herbivores. researchgate.net While the specific ecological function of this compound is still being elucidated, the identification of similar biosynthetic gene clusters (BGCs) in both cyanobacterial and Actinobacterial genomes suggests a widespread ecological role for this compound and related compounds. chemrxiv.orgchemrxiv.orgresearchgate.net

Cyanobacterial communities often exist as complex consortia, including the original source of this compound, Brasilonema sp. HT-58-2, which is a non-axenic culture containing associated bacteria. mdpi.com Interspecies interactions within these consortia can involve the exchange of primary or secondary metabolites, potentially influencing the growth and activity of the cyanobacteria and their microbial partners. noaa.gov The production of compounds like this compound could provide a selective advantage to the producing strain within its ecological niche, potentially by deterring grazers or inhibiting the growth of competing microorganisms. However, the precise mechanisms and targets of this compound in these interspecies interactions require further investigation. The importance of cyanobacteria in various ecosystems and the potential ecological role of this compound can inform conservation strategies involving cyanobacterial communities. evitachem.com

Evolutionary Trajectories of this compound Biosynthetic Gene Clusters and Enzymes

The biosynthesis of this compound involves a dedicated biosynthetic gene cluster (BGC). A putative BGC for tolypodiols, consisting of 15 genes, has been identified in the genome of Brasilonema sp. HT-58-2. mdpi.comnih.gov This BGC is responsible for the production of this compound and its analogs. chemrxiv.org The identification of similar BGCs in other cyanobacterial and Actinobacterial genomes suggests potential horizontal gene transfer events or convergent evolution in the ability to produce structurally related meroterpenoids. nih.govchemrxiv.orgresearchgate.net

The biosynthesis of the terpenoid backbone in cyanobacteria, including the precursor for this compound, geranylgeranyl diphosphate (B83284), proceeds via the methylerythritol-4-phosphate (MEP) pathway. nih.govmdpi.com Genes encoding enzymes of the MEP pathway are found in the genome of HT-58-2, with some co-localizing with the putative this compound BGC. nih.gov The this compound BGC includes genes encoding enzymes such as a chorismate lyase (tylB), involved in the synthesis of p-hydroxybenzoic acid, and a methyltransferase (TylH), responsible for converting a carboxylic acid to a methyl ester, likely a late step in the pathway. researchgate.netchemrxiv.org

The evolutionary history of BGCs can be complex, involving gene duplication, loss, and horizontal transfer. mdpi.com While the specific evolutionary trajectory of the this compound BGC is still under investigation, the presence of similar clusters in phylogenetically distinct bacteria suggests a dynamic evolutionary history. Comparative genomic analysis of these BGCs can provide insights into their origins and the selective pressures that have shaped their evolution. The enzymes within these pathways, such as terpene cyclases and tailoring enzymes, also undergo evolution, leading to the structural diversity observed in bacterial terpenoids. researchgate.netrsc.org

Co-occurrence and Interrelationships with Other Specialized Metabolites in Producing Strains

Brasilonema sp. HT-58-2 is known to produce not only this compound but also other distinct classes of natural products, notably the tolyporphins, which are unusual tetrapyrrole macrocycles. nih.govresearchgate.netmdpi.com The genome of HT-58-2 contains putative BGCs for both tolypodiols and tolyporphins, as well as other natural products including hapalosin, anatoxins, shinorine, and heterocyst glycolipids. mdpi.comnih.gov

The co-occurrence of multiple BGCs within a single cyanobacterial strain highlights the rich biosynthetic capacity of these organisms. mdpi.com The production of different specialized metabolites may be regulated by environmental conditions, as observed with the biosynthesis of tolyporphins which depends markedly on environmental stimuli. mdpi.com The interrelationships between the production of this compound and other metabolites in HT-58-2 are not fully understood. It is possible that the production of these compounds is co-regulated or that they have synergistic or antagonistic effects in ecological interactions.

Understanding the co-occurrence and potential interactions between different specialized metabolites produced by the same strain is crucial for deciphering the complex chemical ecology of cyanobacteria. Research into the regulation of these BGCs and the environmental factors that influence their expression can provide further insights into the ecological roles and interspecies interactions mediated by these compounds.

Advanced Analytical and Computational Methodologies in Tolypodiol Research

Integrated Omics Approaches for Linking BGCs to Tolypodiol Production (e.g., Genomics, Metabolomics)

Integrated omics approaches, particularly the combination of genomics and metabolomics, are crucial for linking biosynthetic gene clusters (BGCs) to the production of natural products like this compound in cyanobacteria. While linking BGCs to compounds has historically been challenging in cyanobacteria compared to other bacteria, recent advances are bridging this gap nih.govresearchgate.net.

Genomics provides the blueprint, allowing researchers to identify putative BGCs within the organism's genome that are potentially responsible for the synthesis of specialized metabolites. Tools like antiSMASH and DeepBGC are used to mine genomes for these clusters wur.nlnih.gov. For Brasilonema sp. HT-58-2, the original producer of this compound, bioinformatic analysis of its genome (7.85 Mbp) has identified a putative BGC consisting of 15 genes believed to be involved in this compound biosynthesis nih.govresearchgate.net.

Metabolomics, on the other hand, provides a snapshot of the metabolites produced by the organism. Untargeted tandem mass spectrometry (MS/MS) metabolomics is a common approach to record mass spectral data for numerous natural products wur.nlnih.gov. By comparing genomic data (putative BGCs) with metabolomic data (detected metabolites), researchers can establish correlations and link specific gene clusters to the production of particular compounds.

Heterologous expression is a powerful technique used in conjunction with omics data to validate the link between a BGC and a compound. The this compound (tyl) BGC from Brasilonema sp. HT-58-2 has been successfully expressed in Anabaena sp. UTEX 2576, leading to the production of this compound and its analogues, thereby experimentally confirming that this BGC is responsible for their biosynthesis nih.govnih.gov. This integrated approach, combining genome mining, metabolomics analysis, and heterologous expression, has been instrumental in identifying the this compound BGC and proposing a biosynthetic pathway nih.gov.

Integrated omics strategies can involve pairing biosynthetic and structural features, utilizing isotopic labeling, or employing retrobiosynthetic approaches to link BGCs and metabolites rsc.org. For instance, stable isotope-labeled supplementation experiments combined with comparative metabolomics can aid in discovering new compounds and linking them to BGC features rsc.org. The Paired Omics Data Platform (PoDP) standardizes links between omics datasets, facilitating natural product discovery through metabologenomics wur.nlnih.govmdpi.com.

High-Resolution Spectroscopic Techniques for Structural Confirmation and Analogue Characterization

High-resolution spectroscopic techniques are indispensable for the structural confirmation of this compound and the characterization of its analogues. Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are the primary tools employed.

NMR spectroscopy, including 1D and 2D techniques such as 1H NMR, 13C NMR, COSY, TOCSY, HSQC, and HMBC, provides detailed information about the connectivity and relative stereochemistry of atoms within a molecule nih.govresearchgate.netfrontiersin.org. For this compound and its analogues, NMR data are crucial for determining their planar structures and confirming structural variations nih.govnih.gov. For example, the structural elucidation of new this compound analogues like 6-oxo-tolypodiol and 1-oxo-tolypodiol involved extensive analysis of their 1H and 13C NMR spectra, revealing key features such as aromatic rings, methyl groups, and functional group positions nih.gov. High-field NMR spectrometers (e.g., 500 MHz, 600 MHz, 700 MHz) are often used to obtain high-quality spectra from potentially limited sample quantities nih.govnih.gov.

High-resolution mass spectrometry (HRMS), particularly using techniques like HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), provides accurate molecular mass information, allowing for the determination of the elemental composition of a compound nih.govnih.gov. This is vital for confirming the molecular formula of this compound and its analogues. For instance, the molecular formula of 6-oxo-tolypodiol (C28H38O5) was determined by HRESIMS based on the detection of a protonated molecule at a specific m/z value nih.gov. LC-MS (Liquid Chromatography-Mass Spectrometry) systems, often coupled with Q-ToF analyzers, are commonly used to separate complex mixtures and obtain high-resolution mass data for individual components nih.govnih.gov. Fragmentation experiments in MS/MS provide further structural information by breaking down the molecule and analyzing the resulting fragments clariant.com.

The combination of NMR and HRMS data is often necessary for the complete and unambiguous structural elucidation of complex natural products like this compound and its analogues frontiersin.org.

Computational Chemistry and Molecular Modeling for Biosynthetic Pathway Prediction and Mechanistic Insights

Computational chemistry and molecular modeling play a significant role in understanding the biosynthesis of this compound and gaining mechanistic insights into the enzymes involved.

Bioinformatic tools are used to analyze the identified this compound BGC (tyl BGC) and predict the functions of the encoded enzymes nih.gov. This involves comparing the gene sequences to databases of known enzymes and predicting the biochemical reactions they catalyze. Based on these predictions, a putative biosynthetic pathway for this compound can be proposed nih.gov.

Molecular modeling techniques can be applied to study the three-dimensional structures of the enzymes in the this compound biosynthetic pathway and predict how they interact with their substrates. This can provide insights into the reaction mechanisms and the factors that determine the specificity and efficiency of the enzymes nih.gov. While the provided context specifically mentions molecular modeling and dynamics studies in a general sense related to protein force fields nih.gov, these techniques are broadly applicable to understanding the enzymatic steps in this compound biosynthesis.

Computational approaches can also assist in predicting the structures of potential intermediates and shunt products in the biosynthetic pathway, guiding experimental efforts to detect and characterize these compounds.

Data Analysis and Molecular Networking in the Discovery of Novel this compound-Related Compounds

Advanced data analysis techniques, particularly molecular networking, are powerful tools for the discovery of novel this compound-related compounds within complex biological extracts.

Molecular networking utilizes MS/MS data to group structurally similar compounds based on the similarity of their fragmentation patterns nih.govresearchgate.netrsc.orgucsd.edu. Compounds with similar core structures or functional groups tend to produce similar fragmentation ions, allowing them to be clustered together in a molecular network visualization researchgate.net. This approach is particularly useful for identifying analogues of known compounds, even if they are present at low concentrations ucsd.edu.

By analyzing the molecular network of extracts from Brasilonema sp. HT-58-2 or heterologous expression hosts like Anabaena, researchers can identify nodes (representing individual compounds) that are structurally related to this compound nih.gov. These related nodes may represent new, previously uncharacterized this compound analogues. Molecular networking was used in the re-analysis of the Brasilonema sp. HT-58-2 extract, leading to the identification of additional this compound analogues like 6-oxo-tolypodiol and 1-oxo-tolypodiol nih.gov.

Platforms like Global Natural Products Social Molecular Networking (GNPS) provide infrastructure for processing, analyzing, and visualizing MS/MS data through molecular networking nih.govresearchgate.netrsc.org. GNPS allows for the creation of structured data tables reflecting molecular diversity and facilitates the identification of relationships between compounds based on spectral similarity researchgate.net. In silico annotation tools within these platforms, such as Network Annotation Propagation and DEREPLICATOR+, can assist in the chemical classification and putative annotation of compounds within the network rsc.org.

Molecular networking, integrated with genomic data, can also help link uncharacterized metabolites to specific BGCs, further accelerating the discovery and characterization of novel natural products wur.nlnih.govucsd.edu.

Future Research Directions and Applications in Chemical Biology

Unraveling Undiscovered Tolypodiol Biosynthetic Enzymes and Mechanisms

The biosynthesis of this compound is an intricate process that involves a putative biosynthetic gene cluster (BGC) identified in the genome of Brasilonema sp. HT-58-2. mdpi.comnih.govresearchgate.net This BGC spans approximately 21 kbp and is predicted to contain 15 genes involved in this compound biosynthesis. mdpi.comnih.govresearchgate.netrsc.orgresearchgate.net Retrobiosynthetic analysis suggests that p-hydroxybenzoic acid and geranylgeranyl diphosphate (B83284) serve as key building blocks for this compound. nih.gov The terpenoid backbone in cyanobacteria is synthesized via the methylerythritol-4-phosphate (MEP) pathway. mdpi.comnih.gov

While a putative BGC for this compound has been identified, the specific roles and mechanisms of many of the enzymes encoded within this cluster remain to be fully elucidated. Research efforts are directed towards the functional characterization of these enzymes, particularly tailoring enzymes like methyltransferases, which modify the core structure. rsc.orgnih.gov In vitro protein assays, such as those performed on the methyltransferase TylH from the this compound BGC, are crucial for understanding the enzymatic steps involved in the biosynthetic pathway. nih.gov

Further research is needed to:

Confirm the function of each gene within the putative this compound BGC through gene knockout or overexpression studies in a suitable host.

Identify and characterize any additional enzymes or genetic elements outside the currently defined BGC that may be involved in this compound biosynthesis or regulation.

Investigate the regulatory mechanisms that control the expression of the this compound BGC, including environmental factors that may influence production.

Understanding these enzymatic and mechanistic details is essential for manipulating the pathway for enhanced production or the generation of novel analogues.

Rational Design and Engineering of Novel this compound Analogues via Combinatorial Biosynthesis

The identification of the this compound BGC opens avenues for the rational design and engineering of novel this compound analogues through combinatorial biosynthesis. researchgate.netrsc.orgnih.gov This approach involves manipulating the genes within the BGC or introducing genes from other biosynthetic pathways to generate structural variants of the natural product.

Heterologous expression of the this compound BGC in amenable hosts like Anabaena sp. PCC 7120 has proven successful in producing this compound and some of its analogues. rsc.orgresearchgate.netnih.govrsc.orgnih.govacs.orgresearcher.liferesearchgate.netresearchgate.net This provides a platform for combinatorial biosynthesis by:

Swapping or modifying genes within the this compound BGC with homologous genes from other organisms to alter specific steps in the pathway. rsc.orgnih.gov

Introducing genes encoding enzymes with different specificities to catalyze novel reactions on pathway intermediates.

Combining modules from the this compound BGC with those from other biosynthetic pathways (e.g., polyketide synthases or nonribosomal peptide synthetases) to create hybrid molecules. rsc.orgnih.goveuropa.eu

Early work has shown that swapping the prenyltransferase gene with mpnD from the pendolmycin (B48875) BGC or fusing the methyltransferase gene tleD from the teleocidin BGC can yield diverse indolelactam derivatives, demonstrating the potential of this approach for generating structural diversity. rsc.orgnih.gov Applying similar strategies to the this compound BGC could lead to the creation of novel meroterpenoids with potentially altered or enhanced biological activities.

Key strategies for rational design and engineering include:

Domain swapping or module shuffling within polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS)-like enzymes if present in the this compound pathway.

Introducing or modifying tailoring enzymes (e.g., hydroxylases, methyltransferases, cyclases) to alter the functional groups or cyclization patterns of the this compound scaffold. rsc.org

Utilizing synthetic biology tools for efficient assembly and expression of modified BGCs in heterologous hosts. researchgate.netrsc.orgnih.govfrontiersin.orgmdpi.com

This combinatorial biosynthesis approach allows for the generation of a library of this compound analogues, which can then be screened for desired biological activities.

Development of this compound and Derivatives as Chemical Probes for Biological Systems

This compound and its derivatives possess potent anti-inflammatory activity, making them valuable candidates for development as chemical probes to investigate biological systems and pathways involved in inflammation. mdpi.comrsc.orgnih.gov Chemical probes are small molecules used to perturb biological systems and understand protein function or pathway activity.

Developing this compound and its analogues as chemical probes requires:

Detailed studies to identify the specific molecular targets of this compound and its active derivatives. This can involve techniques such as activity-based protein profiling, pull-down assays, and thermal proteome profiling. evitachem.com

Synthesis of tagged or labeled versions of this compound and its analogues to facilitate target identification and localization within cells or tissues.

Characterization of the binding affinity and specificity of this compound and its derivatives for their targets.

Investigation of the downstream biological effects resulting from target engagement.

The anti-inflammatory activity of this compound suggests potential interactions with enzymes, receptors, or signaling molecules involved in inflammatory pathways. Identifying these targets will provide insights into the molecular mechanisms underlying inflammation and could reveal new therapeutic avenues. For instance, the anti-inflammatory activity observed in a mouse ear edema assay for this compound and a synthetic O-acetate derivative highlights their potential utility in studying inflammatory responses in vivo. mdpi.com

Furthermore, the generation of novel analogues through combinatorial biosynthesis (as discussed in Section 8.2) can yield compounds with modified target specificity or improved probe characteristics, such as increased solubility or stability. researchgate.net These analogues can help delineate the structure-activity relationships of this compound and its interaction with biological targets.

Addressing Challenges and Advancing Biotechnological Applications in Cyanobacterial Natural Product Research

Cyanobacteria represent a rich and underexplored source of natural products with diverse biological activities, including compounds like this compound. nih.govrsc.orgresearchgate.netnih.govacs.orgresearcher.liferesearchgate.netresearchgate.neteuropa.euresearchgate.netoup.comfrontiersin.orgbeilstein-journals.orgdoi.orgnih.govmdpi.comosti.govscilit.com However, fully harnessing their biotechnological potential faces several challenges.

Key challenges in cyanobacterial natural product research and biotechnology include:

Linking BGCs to Natural Products: Many identified BGCs in cyanobacterial genomes are "silent" or poorly expressed under standard laboratory conditions, making it difficult to link them to the metabolites they encode. rsc.orgoup.com

Genetic Tractability: Many prolific natural product-producing cyanobacteria, particularly filamentous strains, are genetically less amenable than model organisms like E. coli or Synechocystis. rsc.orgoup.com

Low Production Titers: Even when BGCs are identified and expressed, the production levels of the target compounds in native or heterologous hosts can be low, hindering further research and potential commercialization. rsc.orgrsc.org

Complex Cultivation Requirements: Some cyanobacteria have complex growth requirements or exist in consortia with other bacteria, complicating isolation and cultivation for large-scale production. mdpi.comrsc.orgresearchgate.net

Polyploidy: Many cyanobacteria are polyploid, which can complicate genetic manipulation efforts. rsc.org

Advancing biotechnological applications requires addressing these challenges through several strategies:

Improved Genome Mining and Bioinformatics Tools: Development of more sophisticated computational tools to identify and prioritize promising BGCs from genomic data. nih.govresearchgate.netresearchgate.netoup.com

Development of Genetic Engineering Tools: Creation of efficient and reliable genetic tools for manipulating a wider range of cyanobacterial strains, including CRISPR-Cas systems adapted for cyanobacteria. rsc.orgnih.gov

Optimization of Heterologous Expression Systems: Continued development of robust heterologous hosts, such as Anabaena sp. PCC 7120, for expressing cyanobacterial BGCs. rsc.orgresearchgate.netnih.govrsc.orgnih.govacs.orgresearcher.liferesearchgate.netresearchgate.netacs.org

Activation of Silent BGCs: Development of methods to activate the expression of cryptic BGCs in native or heterologous hosts through environmental cues, co-cultivation, or genetic manipulation. rsc.orgoup.com

Metabolic Engineering: Application of metabolic engineering strategies to optimize carbon flux towards natural product biosynthesis and improve production yields. rsc.orgmdpi.comnih.gov This can involve engineering the host metabolism or the biosynthetic pathway itself. rsc.orgnih.gov

Advanced Cultivation Techniques: Development of optimized cultivation methods, including photobioreactor design and nutrient strategies, to enhance biomass growth and natural product accumulation. rsc.orgresearcher.lifedoi.orgfrontiersin.org

Q & A

Q. What experimental methodologies are recommended for structural elucidation of Tolypodiol and its derivatives?

Q. How can researchers ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

  • Methodological Answer : Detail animal models (e.g., strain, age), dosing regimens, and sampling intervals. Use pharmacokinetic software (e.g., Phoenix WinNonlin) for non-compartmental analysis. Publish raw plasma concentration-time curves .

Advanced Structural & Mechanistic Analysis

Q. What computational tools are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes. Validate with mutagenesis studies (e.g., alanine scanning) .

Q. How can researchers differentiate this compound’s stereoisomers in complex mixtures?

  • Methodological Answer : Employ chiral HPLC with polysaccharide-based columns. Compare retention times with synthetic standards. Use circular dichroism (CD) to confirm optical activity .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.